2-Isobutyl-3-methylpyrazine

Catalog No.
S1504376
CAS No.
13925-06-9
M.F
C9H14N2
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isobutyl-3-methylpyrazine

CAS Number

13925-06-9

Product Name

2-Isobutyl-3-methylpyrazine

IUPAC Name

2-methyl-3-(2-methylpropyl)pyrazine

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C9H14N2/c1-7(2)6-9-8(3)10-4-5-11-9/h4-5,7H,6H2,1-3H3

InChI Key

ZHMIODDNZRIENW-UHFFFAOYSA-N

SMILES

CC1=NC=CN=C1CC(C)C

Solubility

soluble in water, oils, organic solvents
miscible at room temperature (in ethanol)

Canonical SMILES

CC1=NC=CN=C1CC(C)C

Here are some areas of scientific research involving 2-Isobutyl-3-methylpyrazine:

  • Food Science:

    • IBMP is one of over 600 volatile compounds identified in roasted coffee beans []. Researchers are interested in understanding the role of IBMP and other volatile compounds in the formation of coffee aroma [, ].
    • IBMP is also found in other food products, such as roasted peanuts and cheese [, ]. Scientists are investigating how IBMP contributes to the flavor profile of these foods [, ].
  • Analytical Chemistry:

    • Due to its distinct chemical properties, IBMP is sometimes used as a chemical marker or reference standard in analytical chemistry applications [, ]. This involves using IBMP to identify or quantify other compounds in a mixture.

2-Isobutyl-3-methylpyrazine is an organic compound belonging to the pyrazine family, characterized by its distinctive aroma and flavor profile. Its molecular formula is C9H14N2C_9H_{14}N_2, with a molecular weight of approximately 150.22 g/mol. This compound is recognized for its role in imparting earthy, green, and bell pepper-like notes in various food products, making it valuable in the flavoring industry. It is a colorless to slightly yellow liquid at room temperature and is soluble in organic solvents .

As mentioned earlier, research has explored 2-isobutyl-3-methylpyrazine as a model odorant. Its mechanism of action likely involves interaction with olfactory receptors in the nose, but specific details require further investigation.

  • Toxicity: Information on the toxicity of 2-isobutyl-3-methylpyrazine is not available in scientific literature.
  • Flammability: The Good Scents Company lists a flash point of 180°F (82.22°C), indicating flammability at elevated temperatures [].
  • Reactivity: No specific information on reactivity is available.
Typical of pyrazines, including:

  • Nucleophilic Substitution: The nitrogen atoms in the pyrazine ring can act as nucleophiles, allowing for substitutions with electrophiles.
  • Oxidation: Under certain conditions, the compound may undergo oxidation reactions, potentially altering its flavor profile.
  • Condensation Reactions: It can react with aldehydes or ketones to form more complex compounds, which can be utilized in flavor synthesis.

These reactions are essential for modifying the compound's properties for specific applications in food and fragrance industries .

Research indicates that 2-Isobutyl-3-methylpyrazine exhibits biological activities that may influence both human health and ecological interactions. Notably:

  • Flavor Compound: It is recognized for its sensory properties, contributing to the flavor of various foods and beverages.
  • Insecticidal Properties: The compound has been identified in the defensive secretions of certain moth larvae, suggesting a role in chemical ecology as a deterrent against predators .
  • Potential Antimicrobial Effects: Some studies suggest that pyrazines may possess antimicrobial properties, although specific data on 2-Isobutyl-3-methylpyrazine is limited .

The synthesis of 2-Isobutyl-3-methylpyrazine can be achieved through several methods:

  • Condensation Reactions: This involves the reaction of appropriate precursors such as isobutyraldehyde and 3-methylpyrazin-2-one under acidic or basic conditions.
  • Pyrazine Derivative Modification: Starting from commercially available pyrazines, alkylation reactions can introduce isobutyl groups at the 2-position.
  • Natural Extraction: The compound can also be isolated from natural sources like Perilla frutescens, where it occurs as a natural flavor component .

Several compounds share structural similarities with 2-Isobutyl-3-methylpyrazine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Isobutyl-3-methoxypyrazineC9H12N2OContains a methoxy group; used in similar applications but with different sensory properties.
2-Ethyl-3-methylpyrazineC8H10N2Exhibits similar flavors but less intense than 2-Isobutyl-3-methylpyrazine.
3-Isopropyl-2-methylpyrazineC9H12N2Provides different aromatic notes; used in specific food products for unique flavors.

The uniqueness of 2-Isobutyl-3-methylpyrazine lies in its specific flavor profile that closely resembles green bell peppers and its applications across multiple industries as both a flavoring agent and a potential ecological deterrent .

Physical Description

colourless to slightly yellow liquid with a green, earthy, celery odou

XLogP3

2

Density

0.936-0.942

LogP

1.96 (LogP)
1.96

UNII

11EP4V0M9Z

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 89 of 91 companies (only ~ 2.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

13925-06-9

Wikipedia

2-isobutyl-3-methyl pyrazine

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Pyrazine, 2-methyl-3-(2-methylpropyl)-: ACTIVE

Dates

Modify: 2023-08-15

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